Chloroplatinic acid hydrate (CAS: 26023-84-7), also known as hexachloroplatinic acid hydrate, is a primary, water-soluble source of platinum(IV) ions. Its high solubility in water, ethanol, and acetone distinguishes it from other common platinum salts, making it a preferred precursor for preparing homogenous catalysts, standardized platinum solutions, and for the synthesis of highly dispersed supported platinum nanoparticles for applications in catalysis and electrochemistry. The compound typically decomposes to platinum metal via intermediates like platinum(IV) chloride (PtCl₄) and platinum(II) chloride (PtCl₂) at elevated temperatures.
Substituting Chloroplatinic acid hydrate with seemingly similar platinum salts like potassium hexachloroplatinate (K₂PtCl₆) or platinum chlorides (PtCl₂, PtCl₄) often leads to significant process and performance failures. These alternatives have poor solubility in water and common organic solvents at room temperature, complicating the preparation of precursor solutions and hindering uniform deposition on catalyst supports. For instance, PtCl₄ is noted as being insoluble in water at room temperature, requiring more complex processing to achieve homogenous mixtures. The use of less soluble precursors can result in non-uniform particle sizes and lower platinum dispersion, directly impacting the catalytic activity and reproducibility of the final product. Therefore, for applications requiring high precursor solubility for controlled, reproducible synthesis, direct substitution is impractical.
Chloroplatinic acid hydrate is highly soluble in water, a critical advantage over common alternatives. In contrast, potassium hexachloroplatinate (K₂PtCl₆) is poorly soluble, with a reported solubility of only 0.89 g/100 mL at 25 °C. Platinum(IV) chloride (PtCl₄) and Platinum(II) chloride (PtCl₂) are also noted to be insoluble in water at room temperature.
| Evidence Dimension | Solubility in Water (25 °C) |
| Target Compound Data | Highly soluble |
| Comparator Or Baseline | K₂PtCl₆: 0.89 g/100 mL; PtCl₄: Insoluble at room temperature |
| Quantified Difference | Qualitatively significant, enabling solution-based processing not feasible with comparators. |
| Conditions | Aqueous solution at room temperature (approx. 25 °C). |
High solubility simplifies the preparation of stock solutions and ensures uniform impregnation of catalyst supports, leading to more consistent and reproducible final products.
Thermogravimetric analysis (TGA) shows that Chloroplatinic acid hydrate (H₂PtCl₆) undergoes a multi-step decomposition, forming PtCl₄ at approximately 220 °C and β-PtCl₂ at 350 °C before converting to platinum metal at 500 °C. In a direct comparison, PtCl₄ begins its first major weight loss step at a higher temperature range of 295-350 °C, while PtCl₂ shows a single weight loss between 400-485 °C. The initial decomposition of H₂PtCl₆ at lower temperatures is advantageous for preparing supported catalysts where high temperatures could damage the support material.
| Evidence Dimension | Initial Major Decomposition Temperature (N₂ atmosphere) |
| Target Compound Data | ~220 °C (loss of water and formation of PtCl₄) |
| Comparator Or Baseline | PtCl₄: 295-350 °C; PtCl₂: 400-485 °C |
| Quantified Difference | Initial decomposition starts at least 75 °C lower than PtCl₄. |
| Conditions | Thermogravimetric analysis (TGA) in a nitrogen atmosphere. |
A lower decomposition temperature allows for the formation of metallic platinum nanoparticles on sensitive supports (like certain carbons or polymers) without thermal degradation of the support material.
In a direct comparison for preparing Pt/ZSM-22 catalysts for n-hexadecane hydroisomerization, the catalyst derived from H₂PtCl₆ exhibited the highest platinum dispersion and a superior ratio of platinum sites to acid sites. This improved dispersion, attributed to the Pt(IV) valence state and presence of chloride, resulted in better isomerization activity and selectivity compared to catalysts prepared from Pt(NO₃)₂ or Pt(NH₃)₄Cl₂.
| Evidence Dimension | Catalytic Performance |
| Target Compound Data | Highest platinum dispersion, better isomerization activity and selectivity. |
| Comparator Or Baseline | Catalysts prepared from Pt(NO₃)₂ and Pt(NH₃)₄Cl₂ precursors. |
| Quantified Difference | Not quantified in abstract, but described as 'highest' and 'better'. |
| Conditions | 0.5 wt.% Pt on ZSM-22 support for n-hexadecane hydroisomerization. |
This provides direct evidence that the choice of H₂PtCl₆ as a precursor translates to a more efficient final catalyst, a critical factor for industrial procurement.
The high solubility of Chloroplatinic acid hydrate in water and alcohols allows for simple and effective impregnation of high-surface-area supports like activated carbon or silica. This ensures a uniform distribution of the platinum precursor, which upon reduction, leads to highly dispersed platinum nanoparticles with superior catalytic activity, as demonstrated in studies of bifunctional catalysts.
As a readily soluble source of [PtCl₆]²⁻ ions, this compound is a standard precursor in electrochemical baths for platinum plating and the synthesis of platinum nanostructures. Its use in aqueous solutions simplifies bath preparation compared to less soluble salts, enabling controlled deposition for applications in electronics, sensors, and electrocatalysis.
The compound is a workhorse precursor for the chemical reduction synthesis of colloidal platinum nanoparticles in various solvents. Its solubility allows for precise control over precursor concentration, which is a key parameter for controlling the final particle size and distribution, essential for applications in catalysis, and sensing.
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